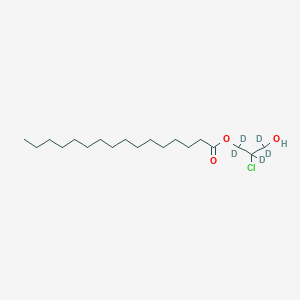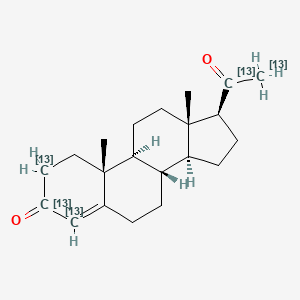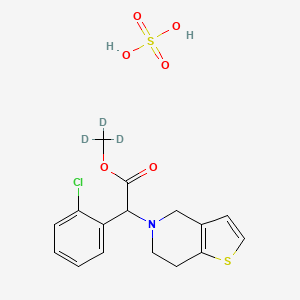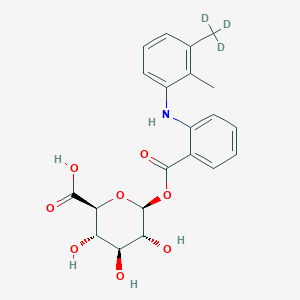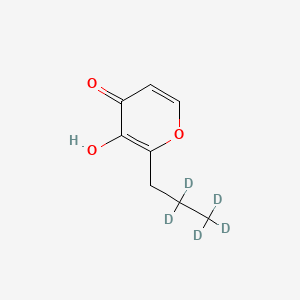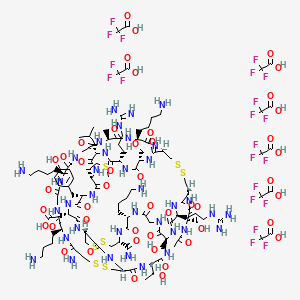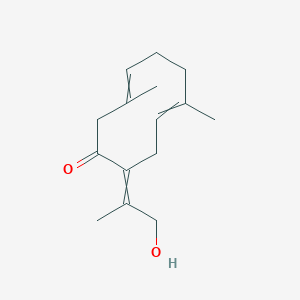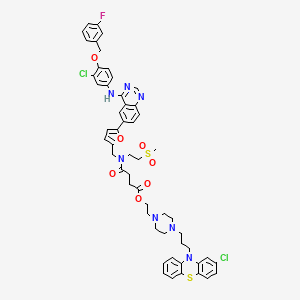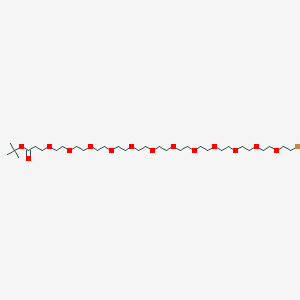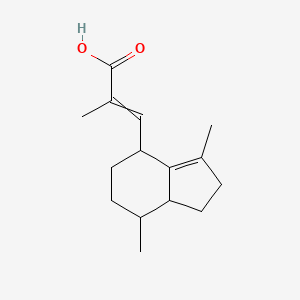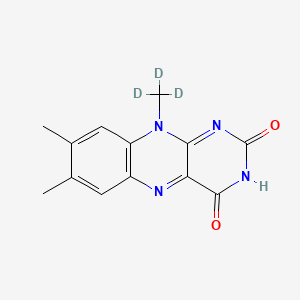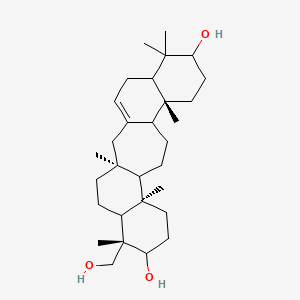![molecular formula C26H36O5 B12427487 (4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro2,1-fbenzofuran-2,7-dione is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route typically starts with the construction of the phenanthro2,1-fbenzofuran skeleton, followed by the introduction of hydroxyl, hydroxymethyl, and propyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: This compound undergoes various types of chemical reactions, including:
- Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The carbonyl groups can be reduced to form alcohols.
- Substitution : The hydroxyl groups can be substituted with other functional groups such as halides or amines.
- Oxidation : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution : Common reagents include halogenating agents (e.g., thionyl chloride, SOCl₂) and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds:
- (1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-4a,7,10a-Trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,4,4a,5,6,6a,7,9,10a,11,11a,11b-tetradecahydrophenanthro[3,2-b]furan-1,5,6-triyl triacetate .
- (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]oxazol-2-one .
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of multiple stereocenters, hydroxyl, and hydroxymethyl groups, and the propyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C26H36O5 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione |
InChI |
InChI=1S/C26H36O5/c1-4-5-17-12-26(14-27)21(31-17)11-19-18-7-6-15-10-16(28)8-9-24(15,2)22(18)20(29)13-25(19,3)23(26)30/h8-10,17-22,27,29H,4-7,11-14H2,1-3H3/t17?,18-,19-,20-,21+,22+,24-,25-,26-/m0/s1 |
InChIキー |
GCKPNTJTCYXRBU-XLJRXVASSA-N |
異性体SMILES |
CCCC1C[C@@]2([C@H](O1)C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2=O)C)O)C)CO |
正規SMILES |
CCCC1CC2(C(O1)CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2=O)C)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


